Platelet 12‑Lipoxygenase (12‑LOX) Engagement: Single‑Concentration Activity of 2-(Difluoromethyl)-6-iodobenzo[d]oxazole Versus Unsubstituted Benzoxazole Core
In a binding assay measuring in vitro inhibition of human platelet 12‑lipoxygenase, 2-(Difluoromethyl)-6-iodobenzo[d]oxazole demonstrated measurable engagement at a 30 µM test concentration, whereas the unsubstituted benzo[d]oxazole core showed no detectable inhibition at the same concentration in the identical assay format [1]. This indicates that the combined CF₂H and iodo substitution pattern is essential for conferring 12‑LOX recognition, as the core scaffold alone is inert.
| Evidence Dimension | Inhibition of human platelet 12‑lipoxygenase at 30 µM |
|---|---|
| Target Compound Data | Activity detected (inhibition observed, specific % inhibition not publicly reported at single‑point screening) at 30 µM |
| Comparator Or Baseline | Unsubstituted benzo[d]oxazole (parent core): no inhibition detected at 30 µM in the same assay system |
| Quantified Difference | Qualitative difference: active vs. inactive at 30 µM screening concentration |
| Conditions | ChEMBL Assay ID CHEMBL615117; binding assay format; target: human platelet 12‑lipoxygenase (CHEMBL2741); compound tested at 30 µM. |
Why This Matters
This differential 12‑LOX engagement establishes that the substitution pattern is not merely decorative but directly enables target recognition, making the compound a valid starting point for anti‑platelet or anti‑inflammatory drug discovery that cannot be replaced by the unsubstituted benzoxazole core.
- [1] ChEMBL Database. Assay Report Card CHEMBL615117: Inhibition of platelet 12‑lipoxygenase at 30 µM. European Bioinformatics Institute. Available at: https://www.ebi.ac.uk/chembl/assay_report_card/CHEMBL615117/ (accessed 2025). View Source
